Ranolazine

Description

Structure

3D Structure

Properties

IUPAC Name |

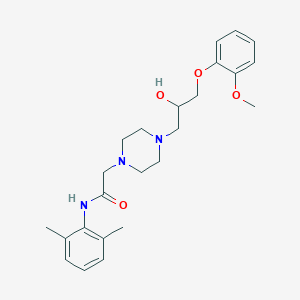

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045196 | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml, Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water, 1.10e-01 g/L | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white solid | |

CAS No. |

95635-55-5, 142387-99-3 | |

| Record name | Ranolazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95635-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranolazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095635555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RANOLAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranolazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6IEZ5M406 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ranolazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ranolazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-124 | |

| Record name | Ranolazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ranolazine's Precision Targeting of the Late Sodium Current: A Deep Dive into its Cardioprotective Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ranolazine, a piperazine derivative, represents a significant advancement in the management of chronic stable angina and shows promise in the treatment of various cardiac arrhythmias.[1][2] Unlike traditional antianginal agents that primarily modulate hemodynamic parameters, this compound's core mechanism of action lies in its selective inhibition of the late inward sodium current (INaL).[3][4][5] This guide provides a comprehensive technical exploration of this compound's interaction with the voltage-gated sodium channel, the downstream cellular sequelae of INaL inhibition, and the electrophysiological techniques employed to elucidate this mechanism. We will delve into the molecular binding site, the nuanced effects on channel kinetics, and the profound implications for myocyte function in both physiological and pathological states.

The Pathophysiological Significance of the Late Sodium Current (INaL)

Under normal physiological conditions, the voltage-gated sodium channel (predominantly the Nav1.5 isoform in the heart) mediates the rapid upstroke of the cardiac action potential through a transient inward sodium current (peak INa).[6] However, a small, sustained component of this current, known as the late sodium current (INaL), persists throughout the plateau phase of the action potential.[7][8] While diminutive in comparison to the peak current, the INaL plays a crucial role in the fine-tuning of action potential duration and intracellular sodium homeostasis.[7][9]

In pathological states such as myocardial ischemia, heart failure, and certain genetic channelopathies (e.g., Long QT Syndrome type 3), the magnitude of the INaL is significantly enhanced.[10][11][12] This aberrant increase in late sodium entry has deleterious consequences:

-

Intracellular Sodium Overload: The persistent influx of Na+ overwhelms the Na+/K+-ATPase pump's capacity to extrude sodium, leading to a progressive rise in intracellular sodium concentration ([Na+]i).[10][13]

-

Calcium Overload via the Sodium-Calcium Exchanger (NCX): The elevated [Na+]i reverses the normal mode of the sodium-calcium exchanger (NCX), causing it to pump Ca2+ into the cell in exchange for Na+.[5][10][13] This results in a detrimental increase in intracellular calcium concentration ([Ca2+]i).

-

Electrical and Mechanical Dysfunction: The ensuing calcium overload contributes to delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), predisposing the myocardium to arrhythmias.[7][8] Furthermore, elevated diastolic [Ca2+]i impairs myocardial relaxation, leading to increased diastolic wall tension and reduced coronary blood flow, exacerbating ischemia.[4][10]

The following diagram illustrates the pathological cascade initiated by an enhanced late sodium current.

Caption: Pathological cascade of enhanced late sodium current.

This compound's Molecular Mechanism of Action: A Tale of Selectivity

This compound's therapeutic efficacy stems from its remarkable selectivity for the late sodium current over the peak sodium current.[10][14] This preferential inhibition is a cornerstone of its favorable safety profile, as it avoids the significant conduction slowing and proarrhythmic effects associated with non-selective sodium channel blockers.

The Binding Site: A Shared Space with a Different Outcome

This compound, structurally related to local anesthetics like lidocaine, is believed to interact with the local anesthetic binding site within the pore of the Nav1.5 channel.[15][16] This site is located in the sixth transmembrane segment of domain IV (DIVS6). Specifically, the phenylalanine residue at position 1760 (F1760) has been identified as a critical component of this binding pocket.[15][17] Mutation of this residue to alanine (F1760A) significantly diminishes the blocking effects of this compound on both peak and late sodium currents, providing strong evidence for its binding location.[15][17]

Despite sharing a binding site with traditional sodium channel blockers, this compound's mechanism of inhibition is distinct. It exhibits a higher affinity for the inactivated state of the sodium channel, which is more prevalent during the plateau phase of the action potential when the late sodium current is active.[18][19] This state-dependent binding contributes to its preferential effect on the late current.

The following diagram depicts the interaction of this compound with the Nav1.5 channel.

Caption: this compound's interaction with the Nav1.5 channel.

Impact on Channel Kinetics: Use- and Frequency-Dependence

This compound's inhibition of the late sodium current is both use- and frequency-dependent.[18] This means that its blocking effect is more pronounced at faster heart rates (tachycardia), a condition often associated with myocardial ischemia.[18] This is because at higher frequencies, the sodium channels spend more time in the open and inactivated states, for which this compound has a higher affinity.[18] This property enhances its therapeutic effect precisely when it is most needed.

Furthermore, this compound slows the recovery from inactivation of the late sodium current, further contributing to its use-dependent block.[18]

Downstream Cellular Consequences of this compound's Action

By selectively inhibiting the enhanced late sodium current, this compound initiates a cascade of beneficial cellular events that counteract the pathophysiology of myocardial ischemia and arrhythmias.

-

Reduction of Intracellular Sodium and Calcium Overload: The primary consequence of INaL inhibition is the prevention of intracellular sodium and subsequent calcium overload.[3][5][13] This is the cornerstone of this compound's anti-ischemic and antiarrhythmic effects.

-

Improved Myocardial Relaxation and Diastolic Function: By mitigating calcium overload, this compound reduces diastolic wall tension and improves myocardial relaxation.[4][10] This, in turn, can improve coronary blood flow, particularly to the subendocardium, which is most vulnerable to ischemia.[4]

-

Suppression of Arrhythmogenic Afterdepolarizations: The reduction in intracellular calcium overload directly suppresses the formation of EADs and DADs, thereby reducing the propensity for ventricular arrhythmias.[20]

-

Modulation of the Cardiac Action Potential: While this compound's primary effect is on the late sodium current, it also has a modest inhibitory effect on the rapid delayed rectifier potassium current (IKr).[3][20][21] This IKr inhibition can lead to a slight prolongation of the QT interval.[3][21] However, the concomitant inhibition of the depolarizing late sodium current counteracts this effect, resulting in a minimal net change in action potential duration and a low risk of torsades de pointes.[3][14]

The following diagram illustrates the therapeutic cascade initiated by this compound.

Caption: Therapeutic cascade initiated by this compound.

Experimental Protocol: Quantifying this compound's Effect on the Late Sodium Current

The gold-standard technique for directly measuring the effects of this compound on the late sodium current is the whole-cell patch-clamp method. This electrophysiological technique allows for the precise control of the membrane potential of an isolated cardiomyocyte or a cell line expressing the Nav1.5 channel, and the direct measurement of the resulting ion currents.

Experimental Workflow

The following diagram outlines the key steps in a whole-cell patch-clamp experiment designed to assess the effect of this compound on INaL.

Caption: Whole-cell patch-clamp workflow for this compound assessment.

Detailed Methodology

Cell Preparation:

-

Primary Cardiomyocytes: Ventricular myocytes can be enzymatically isolated from animal hearts (e.g., canine, guinea pig, or mouse).[15]

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel (SCN5A) are a commonly used and reliable model system.[18][22]

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate the sodium current, other channel blockers such as nifedipine (for L-type Ca2+ channels) and CsCl (to replace KCl and block K+ channels) may be added.[23]

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). The use of cesium and fluoride ions helps to block potassium and chloride currents, respectively, thereby isolating the sodium current.

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the closed, resting state.

-

Apply a depolarizing voltage step to approximately -20 mV for a duration of 200-500 ms. This prolonged depolarization allows for the measurement of both the peak and late components of the sodium current.[22][23]

-

Repeat this voltage step at a defined frequency (e.g., 0.5 Hz) to establish a baseline current.

-

Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 10 µM).

-

Continue to apply the voltage-clamp protocol and record the sodium current in the presence of the drug.

Data Analysis:

-

The peak sodium current is measured as the maximum inward current immediately following the depolarizing step.

-

The late sodium current is typically measured as the average current during the last 50-100 ms of the depolarizing pulse.[22][24]

-

The effect of this compound is quantified by comparing the amplitude of the late sodium current before and after drug application. The percentage of inhibition can then be calculated.

Causality Behind Experimental Choices

-

Choice of Voltage Protocol: The long depolarizing pulse is essential to allow for the slow inactivation kinetics of the late sodium current to be observed. Holding at a very negative potential ensures complete recovery of channels from inactivation between pulses, providing a consistent baseline.

-

Pharmacological Isolation of INa: The use of potassium and calcium channel blockers is critical to eliminate contaminating currents, ensuring that the measured current is predominantly carried by sodium ions. This is a fundamental principle of ion channel electrophysiology to ensure the specificity of the measurement.

-

HEK293 Cells as a Model System: While primary cardiomyocytes offer a more physiologically relevant system, they also exhibit greater variability. Stably transfected cell lines provide a homogenous population of channels, which is advantageous for mechanistic studies and compound screening, allowing for highly reproducible results.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion currents, highlighting its selectivity for the late sodium current.

| Ion Current | IC50 (µM) | Cell Type | Reference |

| Late INa | 5.9 - 7.5 | Canine Ventricular Myocytes, HEK293 | [18][20] |

| Peak INa | 95 - 430 | Canine Ventricular Myocytes, HEK293 | [10][18] |

| IKr | 11.5 | Canine Ventricular Myocytes | [20][25] |

| IKs | >30 (17% inhibition) | Canine Ventricular Myocytes | [20] |

| ICa,L (peak) | 296 | Canine Ventricular Myocytes | [20] |

Data are presented as a range from multiple studies to reflect experimental variability.

Conclusion

This compound's mechanism of action, centered on the selective inhibition of the late sodium current, represents a paradigm shift in the pharmacological management of myocardial ischemia. By targeting a key pathological process—intracellular sodium and calcium overload—this compound effectively alleviates the symptoms of angina and exhibits antiarrhythmic properties without inducing significant hemodynamic compromise. A thorough understanding of its molecular interactions with the Nav1.5 channel and the downstream cellular consequences is paramount for the continued development of novel cardioprotective therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate pharmacology of this compound and other late sodium current inhibitors.

References

- Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism. (n.d.). TouchCardiology. [Link]

- This compound - StatPearls - NCBI Bookshelf. (2025, December 14).

- Late Sodium Current Blocker (this compound) - CV Pharmacology. (n.d.). CVPharmacology. [Link]

- Fredj, S., et al. (2006). Molecular basis of this compound block of LQT-3 mutant sodium channels: evidence for site of action. British Journal of Pharmacology, 148(1), 16-24. [Link]

- What is the mechanism of this compound? (2024, July 17).

- Nagasetti, A., et al. (2008). Use-dependent block of cardiac late Na(+) current by this compound. Heart Rhythm, 5(2), 276-283. [Link]

- Belardinelli, L., et al. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound. Heart, 92(Suppl 4), iv6-iv14. [Link]

- Beyder, A., et al. (2012). This compound Decreases Mechanosensitivity of the Voltage-Gated Sodium Ion Channel NaV1.5.

- Banerjee, K., & Ghosh, R. K. (2016). This compound: A Contemporary Review.

- Fuster, V., et al. (2017). This compound: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina.

- Noble, D., & Noble, P. J. (2006). Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload. Heart, 92(Suppl 4), iv1-iv5. [Link]

- Antzelevitch, C., et al. (2004). Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties.

- De Ponti, F., & Poluzzi, E. (2009). Pathophysiology and pharmacology of the cardiac "late sodium current.". Pharmacological Research, 60(3), 177-184. [Link]

- Varró, A., & Baczkó, I. (2011). Late sodium current and calcium homeostasis in arrhythmogenesis. Journal of Molecular and Cellular Cardiology, 50(3), 479-485. [Link]

- Noble, D., & Noble, P. J. (2006). Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium-calcium overload. Heart, 92(Suppl 4), iv1-iv5. [Link]

- Antzelevitch, C. (2013). Late sodium current: a mechanism for angina, heart failure, and arrhythmia. Current Opinion in Cardiology, 28(1), 25-32. [Link]

- Deedwania, P. C. (2016). This compound: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Cardiology and Therapy, 5(1), 1-15. [Link]

- Antzelevitch, C., et al. (2011). Electrophysiological Basis for the Antiarrhythmic Actions of this compound. Heart Rhythm, 8(8), 1281-1290. [Link]

- Rajamani, S., et al. (2012). Mechanisms of atrial-selective block of Na+ channels by this compound: I. Experimental analysis of the use-dependent block. American Journal of Physiology-Heart and Circulatory Physiology, 302(9), H1793-H1802. [Link]

- Pan, X., et al. (2023). Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug this compound.

- Chaitman, B. R. (2006). Clinical implications of inhibition of the late sodium current: this compound. European Heart Journal Supplements, 8(suppl_A), A28-A33. [Link]

- Dhalla, A. K., & Waters, D. D. (2016). This compound: A Contemporary Review.

- Kohl, P. (2012). Cardiac Sodium Channel Nav1.5 Mechanosensitivity Is Inhibited by this compound.

- McCormack, P. L., & Keating, G. M. (2008). This compound: a review of its use in chronic stable angina pectoris. Drugs, 68(10), 1435-1455. [Link]

- This compound–a review of its use in chronic stable angina pectoris. (2025, August 8).

- Boden, W. E. (2010). Emerging clinical role of this compound in the management of angina. Therapeutics and Clinical Risk Management, 6, 429-440. [Link]

- Beyder, A., et al. (2012). This compound decreases mechanosensitivity of the voltage-gated sodium ion channel Na(v)1.5: a novel mechanism of drug action.

- This compound docked to Na V 1.5-Na V Pas. The side view of Na V 1.5-Na V Pas homology model is shown docked to this compound... (n.d.).

- Fieni, F., et al. (2014). Late cardiac sodium current can be assessed using automated patch-clamp. Journal of Pharmacological and Toxicological Methods, 70(3), 240-249. [Link]

- Mehta, P. K., et al. (2016). randomized, placebo-controlled trial of late Na current inhibition (this compound) in coronary microvascular dysfunction (CMD): impact on angina and myocardial perfusion reserve. European Heart Journal, 37(19), 1534-1542. [Link]

- Late cardiac sodium current can be assessed using automated patch-clamp. (n.d.).

- This compound. (n.d.). PubChem. [Link]

- This compound. (n.d.). Wikipedia. [Link]

- A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF this compound. (n.d.). IJNRD. [Link]

- Fieni, F., et al. (2014). Late cardiac sodium current can be assessed using automated patch-clamp. Journal of Pharmacological and Toxicological Methods, 70(3), 240-249. [Link]

- Bai, Y., et al. (2016). Enhanced basal late sodium current appears to underlie the age-related prolongation of action potential duration in guinea pig ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H967-H976. [Link]

- Antzelevitch, C. (2013). “Late sodium current: a mechanism for angina, heart failure, and arrhythmia”. Heart Rhythm, 10(7), 1081-1087. [Link]

Sources

- 1. This compound: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a review of its use in chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Late Sodium Current Blocker (this compound) [cvpharmacology.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium–calcium overload - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium-calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathophysiology and pharmacology of the cardiac "late sodium current." - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Molecular basis of this compound block of LQT-3 mutant sodium channels: evidence for site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of atrial-selective block of Na+ channels by this compound: I. Experimental analysis of the use-dependent block - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Use-dependent block of cardiac late Na(+) current by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijnrd.org [ijnrd.org]

- 20. Electrophysiologic Effects of this compound. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. “Late sodium current: a mechanism for angina, heart failure, and arrhythmia” - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electrophysiological Basis for the Antiarrhythmic Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Ranolazine in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Ranolazine

Introduction

This compound is an anti-anginal agent approved for the treatment of chronic stable angina, distinguished by its unique mechanism of action that does not rely on altering heart rate or blood pressure.[1][2] It primarily exerts its therapeutic effects by inhibiting the late phase of the inward sodium current (INa) in cardiomyocytes.[1][2][3] This action reduces the intracellular sodium and subsequent calcium overload associated with myocardial ischemia, thereby decreasing ventricular wall tension and myocardial oxygen consumption.[1] The journey of this compound from a novel chemical entity to a clinically valuable therapeutic involved a rigorous preclinical evaluation to characterize its pharmacokinetic (PK) and metabolic profile. Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in preclinical models is fundamental to predicting its behavior in humans, establishing safe dosing regimens, and identifying potential drug-drug interactions.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of this compound. It synthesizes data from various in vivo and in vitro models, explains the causality behind experimental designs, and offers detailed protocols for key assessment methodologies.

Absorption and Bioavailability

The initial assessment of a drug's potential begins with its ability to reach systemic circulation. This compound, categorized as a Biopharmaceutics Classification System (BCS) class II drug, exhibits low solubility and high permeability.[4]

-

Oral Absorption: Following oral administration in preclinical and clinical studies, this compound is well absorbed from the gastrointestinal tract.[5] Initial studies utilized immediate-release (IR) capsules, which resulted in rapid absorption with peak plasma concentrations (Cmax) observed within one hour.[4][6] However, to support a twice-daily dosing regimen and maintain therapeutic concentrations, an extended-release (ER) formulation was developed. This ER formulation exhibits "flip-flop kinetics," where the absorption rate is slower than the elimination rate, resulting in a prolonged apparent elimination half-life of approximately 7 hours, compared to 1.4-1.9 hours for the IR formulation.[4][6]

-

Bioavailability: The absolute oral bioavailability of this compound is moderate, ranging from 30% to 50%.[4][7] This incomplete bioavailability is primarily attributed to extensive first-pass metabolism in the intestine and liver, a critical finding from preclinical investigations that informs dose selection for clinical trials.[4][8]

Distribution

Once absorbed, a drug's distribution pattern dictates its concentration at the site of action and in various tissues.

-

Plasma Protein Binding: this compound exhibits moderate binding to plasma proteins, approximately 61-64%, primarily to α-1-acid glycoprotein.[4][6][7] This level of binding is consistent across the therapeutic concentration range and suggests that displacement by other drugs is unlikely to be a major clinical concern.

-

Volume of Distribution (Vd): this compound has a large volume of distribution, with steady-state values in humans reported between 85 to 180 L.[4][6] Preclinical studies in rats corroborate this extensive distribution. One study reported a Vd of approximately 61 L/kg in non-diabetic rats, which significantly increased to 134 L/kg in a streptozotocin-induced diabetic rat model, suggesting that disease states can alter the drug's distribution profile.[7]

-

Tissue Penetration: A stereoselective tissue distribution study in rats following oral administration revealed that this compound distributes widely into various organs. The highest concentrations of the active R-(+)-enantiomer were found in the liver, followed by the kidneys, heart, lungs, and spleen, which is consistent with its primary sites of metabolism and action.

Metabolic Pathways and Key Metabolites

Metabolism is the most significant determinant of this compound's clearance and is responsible for a complex array of biotransformation products. This compound is extensively metabolized, with less than 5% of the parent drug excreted unchanged in urine and feces.[4][6] The liver is the primary site of metabolism, mediated predominantly by the cytochrome P450 (CYP) enzyme system.[1][4]

-

Primary Metabolic Enzymes:

-

CYP3A4: This is the principal enzyme responsible for this compound metabolism, accounting for the majority of its clearance.[1][3][6]

-

CYP2D6: This enzyme plays a lesser, but still significant, role in its biotransformation.[1][3][6]

-

P-glycoprotein (P-gp): this compound is also a substrate of the efflux transporter P-gp, which can influence its absorption and disposition.[1][7]

-

-

Major Metabolic Reactions: Preclinical and clinical studies have identified numerous metabolic pathways.[9] The primary routes of biotransformation are illustrated in the diagram below and include:

More than 40 different metabolites have been identified in plasma, highlighting the complexity of its metabolic fate.[1]

Protocol 6.2: Bioanalytical Method for this compound Quantification (LC-MS/MS)

Objective: To accurately and precisely quantify concentrations of this compound and its metabolites in preclinical biological matrices (plasma, tissue homogenates).

Causality: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed. [10][11]Specificity is achieved by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the analyte and a stable isotope-labeled or analogue internal standard (IS). [11]The IS is crucial for a self-validating system, as it corrects for variability during sample processing and instrument analysis.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, quality control (QC), or calibration standard, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex mix for 2-3 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Carefully transfer the supernatant to a clean tube or 96-well plate for injection.

-

-

Liquid Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., Zorbax extend C18) for separation. [12] * Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase consists of methanol and an aqueous component like 10mM ammonium acetate or 0.1% formic acid. [12][11] * Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min. [12][11] * Injection Volume: Inject 5-10 µL of the prepared sample.

-

-

Tandem Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode. [11] * MRM Transitions: Optimize and monitor specific transitions for each analyte.

-

This compound: m/z 428.2 → 279.5 [11] * Internal Standard (e.g., Tramadol): m/z 264.2 → 58.1

-

-

Instrument Tuning: Optimize instrument parameters (e.g., cone voltage, collision energy) to maximize the signal for each transition.

-

-

Quantification and Validation:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression.

-

The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term). [11]

-

Conclusion

The preclinical evaluation of this compound has successfully characterized it as a drug with moderate oral bioavailability, extensive tissue distribution, and, most critically, comprehensive metabolism primarily mediated by CYP3A4. Its clearance is almost entirely dependent on this metabolic biotransformation, with minimal excretion of the parent drug. Key metabolites have been identified, and while some show modest pharmacological activity, the parent compound remains the principal driver of the therapeutic effect. The use of robust in vitro and in vivo models, coupled with highly specific bioanalytical techniques, has provided a clear and translatable understanding of this compound's pharmacokinetic profile. This foundational knowledge has been instrumental in guiding its successful clinical development, informing dosing strategies, and predicting its behavior in diverse patient populations.

References

- Jerling, M. (2006). Clinical pharmacokinetics of this compound. Clinical Pharmacokinetics, 45(5), 469-91. [Link]

- Patel, K., & Kerndt, C.C. (2025). This compound. In StatPearls.

- Jerling, M. (2006). Clinical Pharmacokinetics of this compound.

- Legge, A. (2024). Pharmacology of this compound; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- Jadhav, A.S., et al. (2016). This compound: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [Link]

- Sultana, N., et al. (2008). Determination of this compound in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1334-9. [Link]

- Wang, L., et al. (2022). Stereoselective quantitative analysis of this compound in plasma and tissue samples. New Journal of Chemistry, 46(34), 16547-16555. [Link]

- Cocco, G., & Jerie, P. (2010). Emerging clinical role of this compound in the management of angina. Vascular health and risk management, 6, 635–644. [Link]

- Wang, J., et al. (2009). Synthesis of this compound metabolites and their anti-myocardial ischemia activities. Bioorganic & Medicinal Chemistry Letters, 19(24), 6931-3. [Link]

- Garg, A., et al. (2021). This compound: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Cardiology, 146(5), 556-566. [Link]

- Zhao, L., et al. (2008). Determination of this compound in Human Plasma by Liquid Chromatographic—Tandem Mass Spectrometric Assay. Journal of Chromatographic Science, 46(8), 697-700. [Link]

- Wang, L., et al. (2022). Stereoselective quantitative analysis of this compound in plasma and tissue samples. New Journal of Chemistry. [Link]

- Al-Bakheit, A.H., et al. (2022). Comparison of pharmacokinetic parameters of this compound between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences, 25(1), 11-17. [Link]

- Capra, N., et al. (2022). This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. International Journal of Molecular Sciences, 23(3), 1173. [Link]

- Capra, N., et al. (2022). This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning.

- Capra, N., et al. (2022). This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. MDPI. [Link]

- Penman, A. D., et al. (1995). The characterization of the metabolites of this compound in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1047-59. [Link]

- Vadalà, A., et al. (2024). This compound Unveiled: Rediscovering an Old Solution in a New Light. Journal of Cardiovascular Development and Disease, 11(9), 263. [Link]

- Chaitman, B. R. (2016). This compound: A Contemporary Review.

- Drugs.com. (n.d.). This compound Interactions Checker. Drugs.com. [Link]

- Grynberg, A., et al. (2004). Effects of this compound on fatty acid transformation in the isolated perfused rat liver. Biochemical Pharmacology, 67(7), 1361-9. [Link]

- Ou-Yang, D. S., et al. (2013). Tolerability and pharmacokinetics of this compound following single and multiple sustained-release doses in Chinese healthy adult volunteers: a randomized, open-label, Latin square design, phase I study.

- B-R., Chaitman. (2010). This compound plasma concentration-time profiles in patients receiving either 500 mg (Subjects 1–3) or 1000 mg (Subjects 4–8) doses.

- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]

- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- Pharmaron. (n.d.). Metabolism. Pharmaron. [Link]

- U.S. Food & Drug Administration. (n.d.). 21-526/S004.

- MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Emerging clinical role of this compound in the management of angina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of pharmacokinetic parameters of this compound between diabetic and non-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The characterization of the metabolites of this compound in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajpaonline.com [ajpaonline.com]

- 11. Determination of this compound in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ranolazine's Modulation of Intracellular Calcium Concentration

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranolazine is a clinically approved antianginal agent that exerts its primary therapeutic effects through a novel mechanism distinct from traditional hemodynamic drugs. Its action is centered on the modulation of intracellular ion homeostasis, specifically by reducing pathological elevations in intracellular calcium ([Ca2+]i). This guide provides a detailed examination of the core mechanism by which this compound achieves this effect: selective inhibition of the late inward sodium current (INaL). By attenuating INaL, this compound prevents the cascade of events—intracellular sodium ([Na+]i) accumulation and subsequent reverse-mode operation of the sodium-calcium exchanger (NCX)—that leads to [Ca2+]i overload in ischemic and failing cardiomyocytes. This targeted action improves myocardial relaxation and diastolic function without significantly impacting heart rate or blood pressure.[1][2] This document details the underlying pathophysiology, presents the molecular pathway, provides a robust experimental protocol for quantifying these effects, and discusses the broader therapeutic implications of this mechanism.

Introduction: The Centrality of Calcium in Cardiac Pathophysiology

Intracellular calcium ([Ca2+]i) is the ultimate regulator of cardiac muscle contraction and relaxation. Precise, transient fluctuations in [Ca2+]i are essential for normal excitation-contraction coupling. However, in pathological states such as myocardial ischemia and heart failure, a disruption in ion homeostasis leads to a sustained elevation of diastolic [Ca2+]i, a condition known as calcium overload.[3]

This overload has profound detrimental consequences:

-

Impaired Myocardial Relaxation: Elevated diastolic [Ca2+]i prevents the complete dissociation of calcium from the myofilaments, leading to increased diastolic tension (stiffness) and impaired ventricular filling.[1][4]

-

Reduced Coronary Blood Flow: Increased diastolic wall stress mechanically compresses the subendocardial microcirculation, paradoxically worsening ischemia.[1]

-

Arrhythmogenesis: Calcium overload can trigger delayed afterdepolarizations (DADs), a known substrate for cardiac arrhythmias like atrial and ventricular fibrillation.[5][6]

-

Energetic Inefficiency: The cell expends significant ATP in attempts to extrude excess calcium, further depleting energy stores in an already compromised myocardium.

This compound emerges as a key therapeutic agent by targeting the upstream events that precipitate this harmful calcium overload, offering a unique approach to managing ischemic heart disease and related conditions.[2][7]

Core Mechanism of Action: An Indirect but Potent Regulation of [Ca2+]i

This compound's effect on intracellular calcium is not direct; it does not block calcium channels at therapeutic concentrations.[1][8] Instead, it masterfully exploits the intimate relationship between intracellular sodium and calcium. The mechanism can be understood as a three-step cascade.

Step 1: Primary Target - Inhibition of the Late Sodium Current (INaL)

During the cardiac action potential, while most sodium channels inactivate rapidly after opening, a small fraction fails to inactivate completely, giving rise to a persistent or "late" inward sodium current (INaL).[9] Under normal physiological conditions, INaL is minimal. However, in pathological states like ischemia, heart failure, and certain genetic channelopathies, the magnitude of INaL increases significantly.[3][10] This enhanced INaL leads to an accumulation of intracellular sodium ([Na+]i).[3][7]

This compound is a potent and selective inhibitor of INaL.[9][11] It exhibits significantly higher affinity for the channel states that generate the late current compared to the peak current responsible for the action potential upstroke.[9][12][13] This selectivity is crucial, as it allows this compound to mitigate the pathological sodium influx without significantly affecting normal cardiac conduction or contractility.[3]

Step 2: The Critical Link - The Sodium-Calcium Exchanger (NCX)

The Sodium-Calcium Exchanger (NCX) is a bidirectional sarcolemmal transporter that plays a pivotal role in calcium homeostasis. Its direction of transport is dictated by the electrochemical gradients of Na+ and Ca2+.

-

Forward Mode (Ca2+ Efflux): Under normal diastolic conditions, NCX extrudes one Ca2+ ion in exchange for the entry of three Na+ ions.

-

Reverse Mode (Ca2+ Influx): When intracellular [Na+]i rises, as seen with enhanced INaL, the driving force for Na+ entry diminishes. This can cause the NCX to reverse its direction, importing Ca2+ into the cell while extruding Na+.[3][14]

The pathological increase in INaL directly promotes this detrimental reverse-mode activity, transforming the NCX from a calcium-extruding mechanism into a calcium-loading one.[7][14]

Step 3: The Consequence - Attenuation of [Ca2+]i Overload

By inhibiting INaL, this compound prevents the initial rise in [Na+]i.[2][7] This preserves the normal electrochemical gradient for Na+, ensuring that the NCX continues to operate predominantly in its forward, calcium-extruding mode.[14][15] The ultimate result is a reduction in diastolic [Ca2+]i overload, which alleviates diastolic wall tension, improves myocardial relaxation, and enhances coronary blood flow.[1][16][17]

Visualization of the Signaling Pathway

Caption: this compound's core mechanism of action.

Experimental Validation: Quantifying the Impact on [Ca2+]i

The most direct way to validate this compound's mechanism is to measure its effect on [Ca2+]i in isolated cardiomyocytes under conditions that mimic pathology. Ratiometric fluorescence microscopy using the indicator Fura-2 AM is the gold standard for this application.

Principle of Measurement: The Power of Ratiometric Dyes

Fura-2 is a fluorescent chelator that exhibits a spectral shift upon binding to Ca2+. When excited by ultraviolet light, Ca2+-bound Fura-2 excites maximally at ~340 nm, while Ca2+-free Fura-2 excites maximally at ~380 nm.[18][19] Both forms emit light at ~510 nm. By calculating the ratio of the fluorescence emission intensity from 340 nm excitation to that from 380 nm excitation (F340/F380), a quantitative measure of [Ca2+]i can be obtained.

Causality Behind Experimental Choice (Expertise & Trustworthiness): Why use a ratiometric dye like Fura-2? This choice is a self-validating system. The ratio measurement intrinsically corrects for potential artifacts that plague single-wavelength dyes, such as:

-

Uneven Dye Loading: Variations in dye concentration between cells are cancelled out.

-

Photobleaching: Bleaching of the dye over time affects both wavelengths proportionally, leaving the ratio stable.

-

Cell Thickness/Morphology: Differences in cell path length do not alter the ratio.[18][20]

This makes the resulting data highly reliable and reproducible, a cornerstone of trustworthy scientific investigation.

Key Experimental Protocol: Ratiometric Calcium Imaging with Fura-2 AM

This protocol outlines the steps for assessing this compound's effect on [Ca2+]i in isolated adult ventricular cardiomyocytes where INaL has been enhanced by the sea anemone toxin ATX-II, a well-established experimental model.[4]

I. Cell Preparation & Dye Loading

-

Isolate Cardiomyocytes: Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit) using established enzymatic digestion protocols.

-

Prepare Fura-2 AM Stock: Dissolve Fura-2 AM powder in anhydrous DMSO to a final concentration of 1 mM. Aliquot for single use to prevent freeze-thaw cycles.[21]

-

Loading Solution: Add the Fura-2 AM stock solution to a physiological buffer (e.g., Tyrode's solution) to achieve a final concentration of 1-2 µM.[21][22]

-

Incubation: Incubate the isolated myocytes in the Fura-2 AM loading solution for 20 minutes at room temperature, protected from light.[22]

-

Wash & De-esterification: Stop the loading by gently pelleting the cells and resuspending them in a fresh buffer without the dye. Allow at least 20 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.[20][22]

II. Calcium Imaging & Data Acquisition

-

Mount Cells: Place the Fura-2-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Establish Baseline: Perfuse the cells with a standard buffer and electrically pace them (e.g., at 1 Hz) to record baseline calcium transients. The imaging system should alternate excitation between 340 nm and 380 nm light and record the 510 nm emission.

-

Induce [Ca2+]i Overload: Introduce a pathological stimulus by perfusing the cells with a buffer containing Anemonia sulcata toxin II (ATX-II, e.g., 40 nmol/L) to enhance INaL.[4] This will cause a significant rise in diastolic [Ca2+]i.

-

Apply this compound: Once a stable calcium overload is established, introduce this compound (e.g., 10 µM) into the perfusion buffer alongside ATX-II.

-

Record Data: Continuously record the F340/F380 ratio throughout the experiment to monitor changes in systolic and, most importantly, diastolic [Ca2+]i levels.

Workflow Visualization

Caption: Experimental workflow for Fura-2 calcium imaging.

Expected Outcomes & Data Summary

Upon application, this compound is expected to significantly blunt the ATX-II-induced rise in diastolic [Ca2+]i without substantially affecting the amplitude of the systolic calcium transient, demonstrating its targeted effect on pathological calcium overload.[4]

Table 1: Quantitative Effects and Potency of this compound

| Parameter | Species/Model | IC50 Value | Notes | Reference(s) |

| Late INa Inhibition | Canine Ventricular Myocytes | ~6 µM | Demonstrates high potency for the pathological current. | [9][10][13] |

| Rabbit (LQT3 Model) | 7.5 µM (at 0.1 Hz) | Potency increases with heart rate (use-dependency). | [13][23] | |

| Peak INa Inhibition | Canine Ventricular Myocytes | ~294 µM | ~50-fold lower potency than for late INa, ensuring safety. | [9][13] |

| Reduction of Diastolic [Ca2+]i | Rabbit Myocytes (ATX-II) | Significant reduction at 10 µM | Directly blunts the rise in diastolic calcium caused by INaL enhancement. | [4] |

| Reduction of Diastolic Tension | Failing Human Myocardium | ~30% reduction | Translates molecular effect into improved mechanical function. | [4] |

Pathophysiological Implications and Therapeutic Horizons

The ability of this compound to mitigate sodium-dependent calcium overload extends its therapeutic potential beyond chronic angina. This mechanism is a common denominator in several cardiovascular diseases.

-

Heart Failure: In both systolic and diastolic heart failure, an increase in INaL contributes to calcium overload, impaired relaxation, and reduced cardiac efficiency.[7][14][15] this compound has been shown to improve diastolic function in animal models of heart failure and in isolated failing human myocardium, suggesting it could be a valuable treatment for heart failure, particularly with preserved ejection fraction (HFpEF).[4][15][24]

-

Atrial Fibrillation (AF): Triggered activity arising from calcium overload is a known mechanism for initiating and perpetuating AF.[5][6] By reducing the underlying calcium dysregulation, this compound has shown promise in suppressing supraventricular arrhythmias and may aid in the management of AF.[25][26]

-

Ischemia-Reperfusion Injury: The cellular chaos of reperfusion following ischemia involves a massive influx of sodium and subsequent calcium overload. This compound's ability to inhibit INaL is cardioprotective in this setting.[3][27]

Conclusion

This compound's effect on intracellular calcium concentration is a paradigm of targeted pharmacological intervention. By selectively inhibiting the pathological late sodium current, it prevents the downstream cascade of sodium accumulation and reverse-mode NCX activity that culminates in calcium overload. This precise mechanism allows it to improve diastolic function and reduce myocardial oxygen demand without the negative hemodynamic effects of traditional antianginals. The robust experimental evidence, underpinned by techniques like ratiometric Fura-2 imaging, confirms this pathway and highlights its relevance in a spectrum of cardiovascular diseases, positioning INaL inhibition as a critical therapeutic strategy for conditions driven by disordered ion homeostasis.

References

- Title: Late Sodium Current Blocker (this compound) Source: CV Pharmacology URL:[Link]

- Title: Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound Source: Journal of Clinical and Basic Cardiology URL:[Link]

- Title: this compound Source: St

- Title: Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism Source: TouchCardiology URL:[Link]

- Title: Effects of the antianginal drug, this compound, on the brain sodium channel NaV1.2 and its modulation by extracellular protons Source: British Journal of Pharmacology URL:[Link]

- Title: Mechanism of action of the new anti-ischemia drug this compound Source: Kardiologia Polska URL:[Link]

- Title: Antianginal Drugs: Calcium Channel Blockers and this compound Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: this compound improves cardiac diastolic dysfunction through modulation of myofilament calcium sensitivity Source: Circul

- Title: this compound improves diastolic dysfunction in isolated myocardium from failing human hearts--role of late sodium current and intracellular ion accumulation Source: Journal of Molecular and Cellular Cardiology URL:[Link]

- Title: this compound Prevents Pressure Overload-Induced Cardiac Hypertrophy and Heart Failure by Restoring Aberrant Na+ and Ca2+ Handling Source: Journal of the American Heart Associ

- Title: this compound for Atrial Fibrillation: Too Good to be True?

- Title: Use-dependent block of cardiac late Na(+) current by this compound Source: Heart Rhythm URL:[Link]

- Title: this compound: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina Source: Taylor & Francis Online URL:[Link]

- Title: this compound improves cardiac diastolic dysfunction through modulation of myofilament calcium sensitivity Source: PubMed URL:[Link]

- Title: Mechanisms of this compound's dual protection against atrial and ventricular fibrill

- Title: Use-Dependent Block of Cardiac Late Na+ Current by this compound Source: Heart Rhythm URL:[Link]

- Title: mechanism of this compound action to reduce ischemia-induced diastolic dysfunction Source: European Heart Journal Supplements URL:[Link]

- Title: Loading Fura-2 into cardiomyocytes Source: IonOptix URL:[Link]

- Title: Late sodium current inhibition alone with this compound is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange Source: The Journal of Pharmacology and Experimental Therapeutics URL:[Link]

- Title: Calcium & Contractility Best Practices Source: IonOptix URL:[Link]

- Title: Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader Source: Journal of Visualized Experiments URL:[Link]

- Title: The Effects of this compound on Paroxysmal Atrial Fibrillation in Patients with Coronary Artery Disease: A Preliminary Observational Study Source: Medical Science Monitor URL:[Link]

- Title: Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging Source: Amerigo Scientific URL:[Link]

- Title: this compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning Source: Biomedicines URL:[Link]

- Title: The Use Of Oral this compound To Convert New Or Paroxysmal Atrial Fibrillation: A Review Of Experience With Implications For Possible "Pill In The Pocket" Approach To Atrial Fibrillation Source: Journal of Atrial Fibrill

- Title: Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents Source: Frontiers in Pharmacology URL:[Link]

- Title: this compound: A Contemporary Review Source: Journal of the American Heart Associ

- Title: Pathophysiology of the cardiac late Na Current and its potential as a drug target Source: Channels (Austin) URL:[Link]

Sources

- 1. CV Pharmacology | Late Sodium Current Blocker (this compound) [cvpharmacology.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound improves diastolic dysfunction in isolated myocardium from failing human hearts--role of late sodium current and intracellular ion accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Atrial Fibrillation: Too Good to be True? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Use Of Oral this compound To Convert New Or Paroxysmal Atrial Fibrillation: A Review Of Experience With Implications For Possible "Pill In The Pocket" Approach To Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the new anti-ischemia drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Effects of the antianginal drug, this compound, on the brain sodium channel NaV1.2 and its modulation by extracellular protons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use-Dependent Block of Cardiac Late Na+ Current by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the Late Sodium Current with this compound - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 15. This compound Prevents Pressure Overload-Induced Cardiac Hypertrophy and Heart Failure by Restoring Aberrant Na+ and Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Antianginal Drugs: Calcium Channel Blockers and this compound [jove.com]

- 17. academic.oup.com [academic.oup.com]

- 18. ionbiosciences.com [ionbiosciences.com]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 21. ionoptix.com [ionoptix.com]

- 22. ionoptix.com [ionoptix.com]

- 23. Use-dependent block of cardiac late Na(+) current by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound improves cardiac diastolic dysfunction through modulation of myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. The Effects of this compound on Paroxysmal Atrial Fibrillation in Patients with Coronary Artery Disease: A Preliminary Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Late sodium current inhibition alone with this compound is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Sodium Channel: An In-Depth Technical Guide to the Pleiotropic Molecular Targets of Ranolazine

Abstract

Ranolazine, primarily recognized for its therapeutic role in chronic angina, exerts its principal mechanism of action through the inhibition of the late inward sodium current (INaL). However, a growing body of evidence reveals a more complex pharmacological profile, with significant interactions at molecular targets beyond the sodium channel. This guide provides an in-depth technical exploration of these non-canonical targets, offering researchers, scientists, and drug development professionals a comprehensive understanding of this compound's pleiotropic effects. We will delve into the molecular interactions of this compound with key potassium and calcium channels, its modulatory role in cardiac metabolism via partial inhibition of fatty acid β-oxidation, and its engagement with adrenergic signaling pathways. This document will detail the experimental methodologies employed to elucidate these interactions, providing both the "how" and the "why" behind the protocols, and present quantitative data to contextualize the clinical relevance of these off-target effects.

Introduction: Re-evaluating the Mechanism of a Clinically Important Antianginal Agent

This compound's approval for the treatment of chronic stable angina was a significant advancement, offering a therapeutic option that, unlike many traditional antianginals, does not exert significant hemodynamic effects such as altering heart rate or blood pressure.[1][2] The primary mechanism attributed to its anti-ischemic properties is the selective inhibition of the late sodium current (INaL).[1][3] This action mitigates the sodium and subsequent calcium overload in ischemic cardiomyocytes, thereby improving diastolic relaxation and reducing myocardial oxygen demand.[3][4]

However, the clinical and preclinical observations of this compound's effects, including its antiarrhythmic properties and metabolic modulation, suggest a more intricate mechanism of action.[5][6] This guide moves beyond the well-trodden path of INaL inhibition to explore the multifaceted molecular interactions of this compound, providing a deeper understanding of its therapeutic potential and off-target profile.

Off-Target Ion Channel Modulation: A Balancing Act

This compound's influence extends to other critical ion channels that govern cardiac electrophysiology. These interactions are crucial for understanding both its therapeutic and potential proarrhythmic effects.

Inhibition of the Rapidly Activating Delayed Rectifier Potassium Current (IKr / hERG)

One of the most significant non-sodium channel targets of this compound is the human ether-a-go-go-related gene (hERG) potassium channel, which conducts the rapidly activating delayed rectifier potassium current (IKr).[7][8][9] This current is pivotal for the repolarization of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a potential risk factor for torsades de pointes (TdP).[7][9]

This compound inhibits hERG channels with a reported IC50 of approximately 12.0 µM.[9] This inhibition is both time- and voltage-dependent.[9] The clinical manifestation of this interaction is a modest, dose-dependent prolongation of the QTc interval.[8] However, unlike more potent IKr blockers, this compound has a low proarrhythmic potential. This relative safety is attributed to its concurrent inhibition of the late sodium current, which tends to shorten the action potential duration, thus counteracting the effects of IKr blockade.[9][10]

The gold standard for assessing a compound's effect on hERG channels is the whole-cell patch-clamp technique.[11][12] This method allows for the direct measurement of ion flow through the channels in a controlled in vitro environment.

Rationale for Experimental Choices:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are widely used.[1][13] These cells provide a robust and consistent expression of the channel with minimal interference from endogenous ionic currents, allowing for a clean assessment of the drug's effect on the target.[1][13]

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is a hallmark of hERG channel activity.[14][15] The precise voltages and durations are chosen to mimic the physiological conditions of a cardiac action potential and to isolate the hERG current from other potential currents.[14][15]

-

Temperature: Experiments are ideally conducted at or near physiological temperature (35-37°C) as the kinetics of ion channels and drug binding can be temperature-sensitive.[1][16]

Step-by-Step Methodology:

-

Cell Preparation: HEK293 cells stably expressing hERG are cultured and prepared for electrophysiological recording.

-

Solution Preparation:

-

Whole-Cell Configuration: A glass micropipette filled with the intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

Voltage-Clamp Protocol:

-

Hold the cell at a resting potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV to record the tail current as the channels recover from inactivation and deactivate.

-

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of channel inhibition by this compound at various concentrations, allowing for the calculation of the IC50 value.

Modulation of Calcium Channels

This compound also exhibits inhibitory effects on L-type calcium channels (ICa,L), albeit at higher concentrations than those required for INaL and IKr inhibition.[7][17] This action may contribute to its cardioprotective effects by reducing calcium influx and preventing calcium overload, a key contributor to ischemic injury.[18][19] The inhibition of calcium channels, in concert with IKr blockade, is thought to be another factor contributing to this compound's low proarrhythmic risk.[7]

Metabolic Modulation: A Shift in Myocardial Energy Substrate Utilization

Beyond its effects on ion channels, this compound acts as a partial inhibitor of fatty acid β-oxidation (FAO).[10][16] This metabolic modulation is a key aspect of its non-hemodynamic anti-ischemic mechanism.

Inhibition of 3-Ketoacyl-CoA Thiolase

The primary mechanism for this compound's inhibition of FAO is through its action on 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.[7] By partially inhibiting this enzyme, this compound shifts myocardial energy metabolism from a reliance on fatty acids towards glucose oxidation.[2][10] This is significant because glucose oxidation is more oxygen-efficient, meaning more ATP is produced per molecule of oxygen consumed.[2][10] In the oxygen-deprived environment of ischemia, this metabolic shift can help preserve cardiac function.[2][10]

The activity of 3-ketoacyl-CoA thiolase can be measured spectrophotometrically. This assay monitors the cleavage of a substrate, leading to a change in absorbance.

Rationale for Experimental Choices:

-

Substrate: Acetoacetyl-CoA is a commonly used substrate for thiolase activity assays.[19][20]

-

Coupled Enzyme Reaction: The release of Coenzyme A (CoA) from the thiolase reaction can be coupled to a reaction with a chromogenic substrate, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified.[20]

Step-by-Step Methodology:

-

Tissue/Cell Lysate Preparation: Prepare a lysate from cardiac tissue or cultured cardiomyocytes.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and the substrate acetoacetyl-CoA.

-

Initiation of Reaction: Add the cell lysate to the reaction mixture to initiate the enzymatic reaction.

-

Detection: In a coupled assay, add DTNB to the reaction. The free CoA produced by the thiolase will react with DTNB, and the increase in absorbance at 412 nm is measured over time.

-

Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzyme's activity and calculate the IC50.

Adrenergic Receptor Interaction: A Vasodilatory Component

Recent studies have revealed that this compound can also interact with adrenergic receptors, specifically acting as an antagonist at α1-adrenergic receptors.[18][21][22] This action contributes to a vasodilatory effect, which may play a role in its antianginal properties by improving coronary blood flow.[21][23] This effect is independent of the endothelium.[21]

Quantitative Summary of this compound's Off-Target Interactions

| Molecular Target | IC50 / Ki | Experimental System | Reference(s) |

| Late Sodium Current (INaL) | ~6 µM | Canine ventricular myocytes | [7] |

| hERG (IKr) Potassium Channel | 12.0 µM | HEK293 cells expressing hERG | [9] |

| α1A-Adrenergic Receptor | 8.2 ± 1.8 μM | Rat salivary gland membranes | [18] |

| α1B-Adrenergic Receptor | 19.5 ± 1.4 μM | Rat liver membranes | [18] |

Signaling Pathways and Experimental Workflows

This compound's Impact on Cardiac Myocyte Ion Homeostasis

Caption: this compound's integrated effects on cardiomyocyte ion channels.

Workflow for Assessing this compound's Effect on Fatty Acid Oxidation

Caption: Workflow for determining this compound's inhibition of fatty acid oxidation.

Conclusion: A Pluripotent Agent with a Complex Profile

The therapeutic efficacy of this compound extends beyond its well-characterized inhibition of the late sodium current. Its interactions with potassium and calcium channels, modulation of cardiac metabolism, and influence on adrenergic signaling contribute to a complex and pleiotropic pharmacological profile. This guide has provided a technical overview of these non-sodium channel targets, detailing the experimental approaches used to investigate them and the quantitative data that underscore their significance. A thorough understanding of these off-target effects is paramount for the continued development and clinical application of this compound, as well as for the design of future cardiovascular therapies with improved efficacy and safety profiles.

References

- This compound: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. PubMed Central. [Link]

- Relaxant and antiadrenergic effects of this compound in human saphenous vein. PubMed. [Link]

- Antagonism of Nav Channels and α1-adrenergic Receptors Contributes to Vascular Smooth Muscle Effects of this compound. PubMed. [Link]

- Anti-ischemic and pleiotropic effects of this compound in chronic coronary syndromes. PubMed. [Link]

- Anti-Adrenergic and Hemodynamic Effects of this compound in Conscious Dogs Zhao, Anti-Adrenergic Effect of this compound. PubMed Central. [Link]

- This compound antagonizes the α-adrenergic response.: (A) The effect of...

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

- This compound: A Contemporary Review.

- Practical Assay Method of Cytosolic Acetoacetyl-CoA Thiolase by Rapid. J-Stage. [Link]